1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose (CAS 55286-97-0) is a highly specialized, regioselectively protected carbohydrate building block characterized by its four acetyl groups and a single free secondary hydroxyl group at the C-4 position. In procurement and synthetic planning, its primary value lies in its ready-to-use state as a glycosyl acceptor for the precise construction of 1→4 glycosidic linkages. Rather than starting from fully protected precursors that require complex, multi-step deprotection sequences, buyers utilize this specific tetraacetate to streamline the synthesis of maltose derivatives, cellobiose analogs, and linear glucan polymers, ensuring high regiocontrol and process efficiency [1].
Substituting 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose with fully protected analogs (such as 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose) or alternative positional isomers (like the 1,2,3,4-tetraacetate) fundamentally disrupts the synthetic trajectory. Fully protected baseline sugars cannot act as acceptors without undergoing complex, low-yield chemoenzymatic hydrolysis and precise acyl migration steps to expose the C-4 hydroxyl[1]. Conversely, using a different tetraacetate isomer shifts the nucleophilic attack to an alternate carbon (e.g., C-6), resulting in completely off-target linkages (1→6 instead of 1→4). This renders the resulting carbohydrate architecture useless for applications requiring specific spatial geometries, making the exact 1,2,3,6-isomer non-interchangeable for 1→4 target structures [2].
Synthesizing 1,4-linked glycans requires an acceptor with a free C-4 hydroxyl group. Generating this intermediate in-house from the standard baseline 1,2,3,4,6-penta-O-acetyl-alpha-D-glucopyranose requires a complex two-step chemoenzymatic process: enzymatic hydrolysis at C-6 using Candida rugosa lipase (CRL), followed by a strictly pH- and temperature-controlled acyl migration from C-4 to C-6. Procuring 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose directly bypasses this synthetic bottleneck, recovering the ~30% yield loss typical of the enzymatic route and eliminating the need for specialized biocatalytic infrastructure[1].
| Evidence Dimension | Synthetic steps and yield loss to achieve a C-4 glycosyl acceptor |
| Target Compound Data | 0 additional steps, 100% material retention (ready-to-use C-4 OH) |
| Comparator Or Baseline | 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose (Requires 2 steps: CRL hydrolysis + acyl migration, ~70% yield) |
| Quantified Difference | Eliminates 2 synthetic steps and prevents a 30% yield loss |
| Conditions | Preparation of a C-4 free glycosyl acceptor for oligosaccharide synthesis |
Bypassing enzymatic deprotection and acyl migration significantly accelerates scale-up and reduces batch-to-batch variability in carbohydrate manufacturing.
In the synthesis of linear poly- and oligosaccharides, the position of the free hydroxyl group dictates the linkage geometry. When subjected to standard glycosylation conditions with a donor, 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose exclusively forms 1→4 linkages, which are essential for maltose- and cellobiose-type backbones [1]. In contrast, substitution with the more common 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranose shifts the linkage entirely to the C-6 position, producing 1→6 linked products (isomaltose-type). This strict non-interchangeability makes the 1,2,3,6-isomer mandatory for targeting specific biological recognition motifs.
| Evidence Dimension | Glycosidic linkage regioselectivity |
| Target Compound Data | 100% 1→4 linkage formation |
| Comparator Or Baseline | 1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose (100% 1→6 linkage formation) |
| Quantified Difference | Complete structural shift in connectivity (C-4 vs C-6) |
| Conditions | Standard Lewis acid-catalyzed glycosylation with a glycosyl donor |
Procurement of the exact positional isomer is non-negotiable for synthesizing target-specific oligosaccharides, as the wrong isomer yields a biologically inactive or structurally distinct polymer.
When synthesizing synthetic β(1→4)-D-glucans or similar linear polymers, the purity of the monomeric acceptor is critical. Using high-purity 1,2,3,6-Tetra-O-acetyl-alpha-D-glucopyranose ensures strictly linear chain elongation. If a crude deprotection mixture is used—often contaminated with 1,2,3,4-tetraacetate or di-deprotected species due to incomplete detritylation or migration—it introduces unwanted 1→6 branching or premature chain termination [1]. Procuring the isolated, pure 1,2,3,6-isomer guarantees the stoichiometric fidelity required for high-molecular-weight linear carbohydrate polymers.
| Evidence Dimension | Polymer architecture control |
| Target Compound Data | Strictly linear 1→4 polymer chain elongation |
| Comparator Or Baseline | Crude deprotected mixtures (Introduces 1→6 branching and premature termination) |
| Quantified Difference | Elimination of off-target branching defects |
| Conditions | Step-growth polymerization of protected glucan precursors |
For materials science and pharmaceutical applications requiring uniform linear glucans, starting with a highly pure C-4 acceptor is essential to maintain polymer structural integrity.
Ideal as a ready-to-use glycosyl acceptor for building maltose, cellobiose, and complex biologically active glycoconjugates where strict C-4 regioselectivity is required, avoiding the 1→6 linkages formed by other isomers [1].
Used as a precise monomeric building block for the step-growth polymerization of linear β(1→4)-D-glucans, ensuring no off-target branching occurs during chain elongation [2].
Serves as a reliable intermediate for attaching glucose moieties at the C-4 position to small molecule drugs or peptides, bypassing complex multi-step enzymatic deprotections [1].